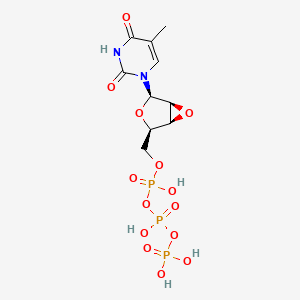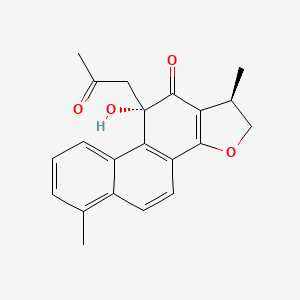
Danshenol A
Übersicht
Beschreibung
Danshen, the dried root of Salvia miltiorrhiza, is extensively studied for its bioactive compounds, including danshensu (a water-soluble phenolic acid) and various diterpenoids. These compounds are known for their traditional applications in Chinese medicine and are the focus of modern scientific research due to their significant pharmacological effects.
Synthesis Analysis
The synthesis of compounds related to Danshenol A, such as danshensu, involves complex organic reactions including Knoevenagel condensation, asymmetric Sharples dihydroxylation, and reductive mono dehydroxylation. These syntheses yield compounds with high purity and specific optical activities, as demonstrated in studies involving the efficient resolution of danshensu enantiomers (Sidoryk et al., 2018).
Molecular Structure Analysis
The structural characterization of Danshen compounds is achieved through various spectroscopic techniques, including NMR, FTIR, and mass spectroscopy. These methods provide detailed insights into the molecular structure, confirming the presence of specific functional groups and the overall molecular framework. The analysis also extends to the determination of compound purities and optical properties through original HPLC methods (Sidoryk et al., 2018).
Chemical Reactions and Properties
Danshen compounds undergo various chemical reactions that modify their structure and enhance their pharmacological properties. For instance, the modification of danshensu through esterification significantly increases its activity, showcasing the potential for creating more effective derivatives through chemical synthesis (Lu-chen, 2013).
Physical Properties Analysis
The physicochemical properties of Danshen compounds, including danshensu and its derivatives, are studied through thermal analysis methods such as DSC and TGA. These studies help in understanding the stability, solubility, and formulation potential of these compounds for drug development (Sidoryk et al., 2018).
Chemical Properties Analysis
The chemical properties of Danshen compounds are closely linked to their pharmacological activities. Techniques such as HPLC-DAD-ESI-MS(n) are employed to identify and characterize the phenolic acids and diterpenoids in Danshen, revealing a complex mixture of bioactive molecules with varied therapeutic potentials. This comprehensive chemical profiling supports the identification of new minor constituents and aids in understanding the compound-specific actions (Liu et al., 2007).
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities and Clinical Use
Danshen, the dried root of Salvia miltiorrhiza, which contains Danshenol A, is extensively utilized in traditional Chinese medicine, particularly for cardiovascular and cerebrovascular diseases. Studies have shown its efficacy in angina pectoris, hyperlipidemia, and acute ischemic stroke. The pharmacological activities of Danshen include improving microcirculation, coronary vasodilation, thromboxane formation suppression, platelet adhesion and aggregation inhibition, and myocardial ischemia protection. These properties have led to its widespread use in treating various cardiovascular diseases, both as a standalone treatment and in combination with other herbal ingredients (Zhou, Zuo, & Chow, 2005); (Cheng, 2007); (Ji, Tan, & Zhu, 2000).
Chemical Analysis and Quality Control
Recent scientific attention has been directed towards the chemical analysis of Danshen, including this compound, due to its bioactive properties like promoting blood circulation and removing blood stasis. Advanced analytical techniques like spectroscopy, chromatography, and mass spectrometry have been employed to analyze its constituents and evaluate its quality. This analysis is crucial for understanding the pharmacological actions of Danshen and ensuring consistent therapeutic efficacy (Pang et al., 2016).
Antitumor and Neuroprotective Effects
This compound has shown potential in the treatment of various cancers and neurological conditions. Studies suggest that Danshen extracts, including this compound, may inhibit the proliferation of colon cancer cells and breast cancer cells by inducing apoptosis and other cellular mechanisms. Additionally, Danshen has demonstrated neuroprotective effects in cerebral ischemia, suggesting a role in managing stroke and related conditions (Lin et al., 2017); (Lam et al., 2003); (Lin et al., 2019).
Cardiovascular Therapeutics
Danshen, containing this compound, has been recognized for its comprehensive cardiovascular protective actions. It is effective in treating atherosclerosis and various cardiac diseases, including myocardial infarction and arrhythmia. The synergy between its lipophilic and hydrophilic constituents contributes significantly to its cardiovascular protective actions, making it a valuable agent in cardiovascular therapeutics (Li, Xu, & Liu, 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKPUPMMFGHQW-QKVFXAPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172334 | |
| Record name | Danshenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189308-08-5 | |
| Record name | Danshenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danshenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1230203.png)
![naphtho[2,3-c]furan-1(3H)-one](/img/structure/B1230204.png)
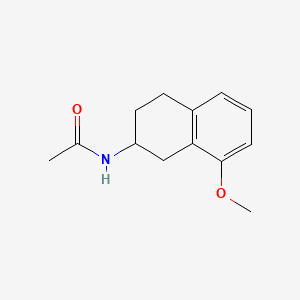
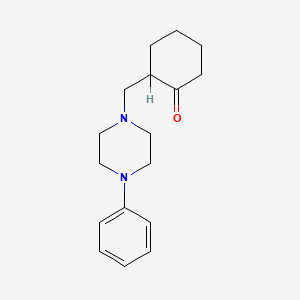
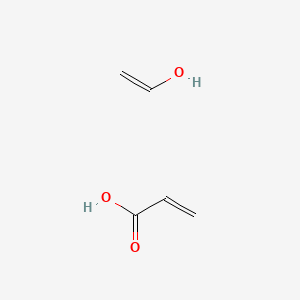


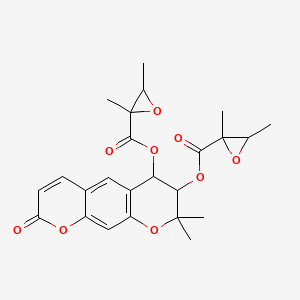
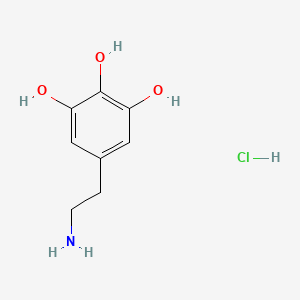


![N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B1230223.png)
